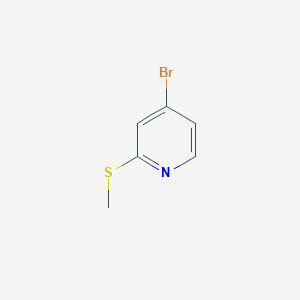

4-Bromo-2-(methylsulfanyl)pyridine

Description

Contextual Importance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

Halogenated pyridine scaffolds are a cornerstone of modern synthetic chemistry, prized for their utility as versatile intermediates in the creation of a wide array of more complex molecules. eurekalert.orgacs.org Pyridine rings are a common feature in pharmaceuticals, agrochemicals, and functional materials, making methods for their synthesis and functionalization a critical area of research. nih.govnih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic utility.

The carbon-halogen bond provides a reactive handle for a variety of powerful cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. guidechem.comresearchgate.net These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to elaborate the pyridine core with diverse substituents. Furthermore, the position of the halogen on the pyridine ring influences the electronic properties of the molecule, affecting its reactivity in both electrophilic and nucleophilic substitution reactions. nih.govyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the system electron-deficient, which generally favors nucleophilic aromatic substitution, particularly at the 2- and 4-positions. nih.govyoutube.com Halogen atoms at these positions can serve as excellent leaving groups, facilitating the introduction of a wide range of nucleophiles. This reactivity makes halogenated pyridines indispensable building blocks for constructing highly substituted and functionally rich heterocyclic compounds. eurekalert.orgresearchgate.net

Role of Methylthio-Substituted Heterocycles in Contemporary Organic Synthesis

The methylthio (-SCH₃) group is another functional moiety that imparts significant synthetic versatility to heterocyclic compounds. Its presence on a heterocyclic ring, such as pyridine, opens up several avenues for chemical transformation. The methylthio group can act as a good leaving group, particularly after oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups, which are much more reactive towards nucleophilic displacement. rsc.org This strategy allows for the sequential introduction of different substituents onto the heterocyclic core.

Kinetic studies have demonstrated that methylthio-heterocycles are significantly less reactive towards nucleophilic substitution than their chloro-analogs, but their reactivity is dramatically enhanced upon oxidation. rsc.org For instance, the replacement of the methylthio group by a methoxide (B1231860) ion is much slower than the replacement of a chlorine atom under similar conditions. However, the corresponding methylsulfinyl and methylsulfonyl derivatives exhibit high reactivity, comparable to their sulfonyl counterparts. rsc.org This tunable reactivity is a powerful tool for synthetic chemists, enabling controlled and selective functionalization. Moreover, the sulfur atom can influence the regioselectivity of reactions on the heterocyclic ring, such as lithiation, by directing incoming electrophiles to adjacent positions. acs.org This directing ability provides a pathway to otherwise inaccessible substitution patterns.

Overview of Academic Research Trajectories for 4-Bromo-2-(methylsulfanyl)pyridine

The compound this compound combines the key synthetic advantages of both a halogenated pyridine and a methylthio-substituted heterocycle. This dual functionality makes it a particularly attractive intermediate for the synthesis of complex, polysubstituted pyridines. Research involving this compound often leverages its two distinct reactive sites in a sequential and strategic manner.

A primary research trajectory involves using the bromine atom for palladium-catalyzed cross-coupling reactions. For example, the bromine at the 4-position can be selectively coupled with various boronic acids (Suzuki coupling) or other organometallic reagents to introduce aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net Following this initial functionalization, the methylthio group at the 2-position can be targeted. It can be displaced by a nucleophile, often after oxidation to the more labile sulfone, to introduce a second point of diversity.

This stepwise approach allows for the controlled and regioselective synthesis of di- and tri-substituted pyridines that would be challenging to prepare through other methods. The strategic combination of a stable, yet reactive, halogen and a modifiable sulfur-based functional group provides a robust platform for building molecular complexity, making this compound a valuable tool in the synthesis of novel compounds for various applications, including medicinal chemistry and materials science.

Compound Properties

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₆BrNS |

| Molecular Weight | 204.09 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| CAS Number | 18368-76-8 |

Note: Specific physical properties like melting and boiling points were not available in the searched literature. The related compound 4-bromo-2-methylpyridine (B16423) has a melting point of 26-27 °C and a boiling point of 195.7°C at 760 mmHg. guidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNS |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

4-bromo-2-methylsulfanylpyridine |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 |

InChI Key |

SZHVGJPPMGZGNJ-UHFFFAOYSA-N |

SMILES |

CSC1=NC=CC(=C1)Br |

Canonical SMILES |

CSC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylsulfanyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Bromo-2-(methylsulfanyl)pyridine serves as an excellent substrate in several of these reactions, enabling the introduction of diverse functionalities onto the pyridine (B92270) core.

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. mdpi.comubc.ca In the case of this compound, the bromine atom at the C4 position readily participates in this palladium-catalyzed reaction.

The general reactivity trend for Suzuki-Miyaura coupling with heteroaryl halides often follows the order of I > Br > Cl. This allows for selective coupling at the C4-bromo position while leaving other less reactive halides on the pyridine ring untouched. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Catalysts such as Pd(PPh₃)₄ and complexes with specialized phosphine (B1218219) ligands have been successfully employed. mdpi.comnih.govvu.nl The reaction conditions, including the base and solvent, also play a significant role in the reaction's efficiency. mdpi.comnih.gov

For instance, the coupling of various arylboronic acids with this compound can be achieved using a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction typically proceeds in a suitable solvent system, often a mixture of an organic solvent and water, at elevated temperatures. mdpi.com The electronic nature of the arylboronic acid can influence the reaction, with electron-rich boronic acids often leading to good product yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Analogs

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Methylsulfanyl)-4-phenylpyridine | Moderate to High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 4-(4-Methoxyphenyl)-2-(methylsulfanyl)pyridine | High |

| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-(3-Chlorophenyl)-2-(methylsulfanyl)pyridine | High |

Negishi Coupling with Organozinc Reagents

The Negishi coupling provides another effective method for C-C bond formation, utilizing organozinc reagents in the presence of a palladium or nickel catalyst. rsc.orgnih.gov This reaction is known for its high functional group tolerance and can be applied to substrates like this compound. orgsyn.orgorgsyn.org The preparation of the required organozinc reagent can be achieved through various methods, including the direct reaction of an organic halide with activated zinc or by transmetalation from an organolithium or Grignard reagent. orgsyn.orgorgsyn.org

In the context of this compound, the bromo group at the C4 position can be selectively coupled with an organozinc reagent. The choice of catalyst and ligand system is critical for achieving good yields. For example, a catalyst system comprising Pd₂(dba)₃ and a sterically demanding phosphine ligand like X-Phos has been shown to be effective for the coupling of heterocyclic halides with organozinc reagents. nih.gov

Table 2: Representative Negishi Coupling Reactions

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 2-(Methylsulfanyl)-4-phenylpyridine |

| 2 | Ethylzinc bromide | Ni(acac)₂ | Pybox | THF | 4-Ethyl-2-(methylsulfanyl)pyridine |

| 3 | (2-Thienyl)zinc chloride | Pd₂(dba)₃ | X-Phos | THF | 2-(Methylsulfanyl)-4-(2-thienyl)pyridine |

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is well-suited for the functionalization of this compound at the C4 position. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgrsc.org

Other palladium-catalyzed C-C bond-forming reactions, such as the Heck coupling, can also be envisioned with this compound, allowing for the introduction of alkenyl groups.

Table 3: Sonogashira Coupling of a 4-Bromo-pyridine Derivative

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 2-(Methylsulfanyl)-4-(phenylethynyl)pyridine | Good |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | THF | 2-(Methylsulfanyl)-4-((trimethylsilyl)ethynyl)pyridine | High |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(Hex-1-yn-1-yl)-2-(methylsulfanyl)pyridine | Good |

Chemoselectivity and Regioselectivity in Coupling Reactions

The presence of two different reactive sites in this compound—the C-Br bond and the C-S bond—raises the question of selectivity in cross-coupling reactions. Generally, the C(sp²)-Br bond is more reactive than the C(sp²)-SMe bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for selective functionalization at the C4 position. nih.gov

Regioselectivity is also a key consideration when multiple halogen atoms are present on the pyridine ring. For dihalopyridines, the reactivity of the halogen is influenced by its position relative to the nitrogen atom. Halides at the 2- and 4-positions are generally more reactive towards cross-coupling than those at the 3-position. orgsyn.orgresearchgate.net In the case of a molecule like 2,4-dibromopyridine (B189624), selective coupling at the C2 position is often observed. researchgate.net However, the specific reaction conditions, particularly the choice of ligand, can sometimes be used to control and even reverse this selectivity. nih.gov For this compound, the primary site of cross-coupling is consistently the C4-bromo position due to the higher reactivity of the C-Br bond compared to the C-S bond under typical palladium-catalyzed conditions.

Nucleophilic Substitution Reactions at the Methylthio Position

The methylthio group at the 2-position of the pyridine ring can be susceptible to nucleophilic substitution, although this is generally less facile than the cross-coupling at the bromo-position. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are much better leaving groups and can be readily displaced by nucleophiles. uni.lu For instance, oxidation of the methylthio group to a methylsulfonyl group significantly activates the C2 position for nucleophilic attack.

Electrophilic Aromatic Substitutions and Functionalization of the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org Direct electrophilic substitution on pyridine is often difficult and requires harsh reaction conditions. youtube.com The presence of the electron-donating methylsulfanyl group and the electron-withdrawing bromo group on the ring further influences the regioselectivity of any potential SEAr reactions.

However, functionalization of the pyridine core can be achieved through alternative strategies. One common approach is to first convert the pyridine to its N-oxide. youtube.com The N-oxide is more activated towards electrophilic attack, and the substitution pattern is altered. rsc.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine.

Another powerful method for functionalizing the pyridine ring is through directed metalation. nih.govrsc.org By using a strong base, a proton can be selectively removed from the pyridine ring, and the resulting organometallic intermediate can then be reacted with various electrophiles. rsc.orgmdpi.com The position of metalation is often directed by existing substituents on the ring.

Oxidation Chemistry of the Methylthio Group to Sulfinyl and Sulfonyl Derivatives

Common oxidizing agents are employed for the conversion of sulfides to sulfoxides and sulfones. The selective oxidation to the sulfoxide requires milder conditions, while stronger conditions or an excess of the oxidizing agent typically leads to the fully oxidized sulfone. acsgcipr.org

One of the most common reagents for this type of oxidation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction of sulfides with one equivalent of m-CPBA generally affords the sulfoxide, while the use of two or more equivalents leads to the formation of the sulfone. organic-chemistry.org In a related example, the oxidation of various 2-chloromethylpyridyl derivatives with m-CPBA resulted in a mixture of the corresponding sulfinyl and sulfonyl compounds.

Another effective oxidant is hydrogen peroxide (H₂O₂), often used in the presence of a catalyst. For instance, a recyclable silica-based tungstate (B81510) catalyst has been used for the selective oxidation of various sulfides to sulfoxides and sulfones with 30% H₂O₂ at room temperature. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting sulfides directly to sulfones. The reaction is typically carried out in a suitable solvent system, such as aqueous acetic acid.

The expected products from the oxidation of this compound are 4-bromo-2-(methylsulfinyl)pyridine and 4-bromo-2-(methylsulfonyl)pyridine. The existence of the latter is confirmed by its entry in the PubChem database. uni.lu

Table 1: Oxidation Reactions of Sulfide-Containing Pyridine Derivatives

| Starting Material | Oxidizing Agent | Product(s) | General Conditions |

| 2-Chloromethylpyridyl derivatives | m-CPBA | Mixture of sulfinyl and sulfonyl derivatives | Chlorinated solvent, low temperature |

| Generic Sulfides | 30% H₂O₂ / silica-tungstate catalyst | Sulfoxides and sulfones | Room temperature |

| Generic Sulfides | Potassium Permanganate | Sulfones | Aqueous acetic acid |

This table presents generalized conditions based on reactions with similar compounds.

Detailed Mechanistic Studies of Transformation Pathways

The transformation pathways of this compound are largely governed by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The bromine atom at the C4 position and the methylsulfanyl group at the C2 position are both potential leaving groups, and the pyridine nitrogen strongly influences the regioselectivity of these reactions.

The SNAr mechanism is a two-step process. quimicaorganica.orgstackexchange.com In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com

For pyridine derivatives, nucleophilic attack is highly favored at the C2 (ortho) and C4 (para) positions. stackexchange.comvaia.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com When the attack occurs at the C3 (meta) position, this stabilization is not possible, making the intermediate less stable and the reaction much slower. stackexchange.com

In the case of this compound, both the C2 and C4 positions are activated towards nucleophilic attack. The relative reactivity of the bromo and methylsulfanyl groups as leaving groups would depend on the specific nucleophile and reaction conditions. Generally, the transformation pathways can be investigated through a combination of experimental studies (e.g., kinetics, product analysis) and computational methods.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms. For instance, in a study on the Suzuki cross-coupling reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, DFT calculations were used to investigate the structural and electronic properties of the reactants, intermediates, and products. nih.gov Such studies can help to elucidate the potential energy surfaces of reaction pathways and rationalize the observed regioselectivity and reactivity. nih.gov In some cases, computational studies have revealed that the interaction of the pyridine nitrogen with the palladium catalyst can influence the reaction outcome, for example, by leading to the hydrolysis of an imine bond. nih.gov

Table 2: Key Factors in the Mechanistic Analysis of this compound Transformations

| Mechanistic Aspect | Description | Relevance to this compound |

| Reaction Type | Primarily Nucleophilic Aromatic Substitution (SNAr). | The electron-deficient pyridine ring is susceptible to attack by nucleophiles. |

| Regioselectivity | Attack is favored at C2 and C4 positions. | Both the bromo and methylsulfanyl groups are at activated positions. |

| Intermediate | Formation of a resonance-stabilized Meisenheimer complex. | The negative charge of the intermediate is delocalized onto the ring nitrogen, stabilizing the transition state. stackexchange.com |

| Leaving Group | The bromide ion or the methylsulfanyl group can be displaced. | The relative leaving group ability depends on the reaction conditions and the nucleophile. |

| Computational Analysis | DFT and other methods can model reaction pathways. | Provides insight into transition state energies and can predict product distribution. nih.gov |

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 4 Bromo 2 Methylsulfanyl Pyridine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental tools for determining the structure of molecules. By interacting with molecules using various forms of electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For 4-Bromo-2-(methylsulfanyl)pyridine, NMR predictions are essential for its characterization.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyridine (B92270) ring and the methyl group. The protons on the pyridine ring are expected to appear in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating methylsulfanyl group. The methyl protons are expected to appear as a singlet in the upfield region.

The following table summarizes the predicted NMR data, which is generated using computational chemistry software. Such predictions are based on extensive databases of known chemical shifts and theoretical calculations. ncssm.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~8.2 | H6 (doublet) |

| ¹H | ~7.3 | H5 (doublet of doublets) |

| ¹H | ~7.2 | H3 (doublet) |

| ¹H | ~2.5 | -SCH₃ (singlet) |

| ¹³C | ~165 | C2 |

| ¹³C | ~150 | C6 |

| ¹³C | ~130 | C4 |

| ¹³C | ~128 | C5 |

| ¹³C | ~120 | C3 |

| ¹³C | ~14 | -SCH₃ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, providing a "fingerprint" of the functional groups present.

Predicted Infrared (IR) Vibrational Frequencies

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3050-3100 | Aromatic C-H Stretch |

| 2920-2980 | Aliphatic C-H Stretch (-SCH₃) |

| 1550-1600 | C=N Ring Stretch |

| 1400-1500 | C=C Ring Stretch |

| 1000-1100 | Pyridine Ring Breathing Modes |

| 650-750 | C-S Stretch |

| 500-600 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the pyridine ring. The n → π* transition involves the promotion of a non-bonding electron (from the nitrogen or sulfur atom) to a π* antibonding orbital. Substituents on the pyridine ring can cause shifts in the absorption maxima (λ_max) and changes in their intensities.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₆BrNS. chemicalbook.com The molecular weight is approximately 204.09 g/mol. chemicalbook.com

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two major peaks in the molecular ion region, [M]⁺ and [M+2]⁺, that have a relative intensity ratio of approximately 1:1. nist.gov

Calculated Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrNS |

| Molecular Weight | 204.09 g/mol |

| Monoisotopic Mass ([M]⁺ with ⁷⁹Br) | 202.94043 Da |

| Monoisotopic Mass ([M+2]⁺ with ⁸¹Br) | 204.93838 Da |

| Expected [M]⁺:[M+2]⁺ Ratio | ~1:1 |

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and geometry of molecules. DFT calculations are used to predict molecular properties and complement experimental data.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure. mostwiedzy.pl The pyridine ring itself is expected to be planar. mostwiedzy.pl

Table of Compounds Mentioned

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. numberanalytics.comacs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A small energy gap suggests high polarizability and high chemical reactivity, whereas a large gap indicates high stability and lower reactivity. irjweb.commdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the sulfur atom of the methylsulfanyl group and the pyridine ring. The LUMO is anticipated to be located over the pyridine ring, influenced by the electronegative nitrogen and bromine atoms. The interaction of these orbitals governs the molecule's behavior in chemical reactions. numberanalytics.com

While specific calculated values for this compound are not available, the following table presents DFT-calculated FMO data for a related brominated pyridine derivative, ethyl 5-amino-2-bromoisonicotinate, to illustrate the typical energy values. nih.gov

Interactive Table: Illustrative Frontier Molecular Orbital Energies

Note: The following data is for Ethyl 5-amino-2-bromoisonicotinate, not this compound, and serves for illustrative purposes. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.2700 |

| ELUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

This data, calculated at the B3LYP/6-311+G(d,p) level, shows a significant energy gap, suggesting that ethyl 5-amino-2-bromoisonicotinate possesses considerable kinetic stability. nih.gov A similar analysis for this compound would be essential to quantify its reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution on a molecule's surface. researchgate.netyoutube.com It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how a molecule will interact with other chemical species. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.comwolfram.com Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atom in the pyridine ring and, to some extent, the sulfur atom of the methylsulfanyl group, indicating these are the primary sites for electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the pyridine ring, identifying them as sites susceptible to nucleophilic interaction.

Neutral/Slightly Positive Potential: The bromine atom would likely exhibit a region of slightly positive potential on its outermost surface (the "sigma-hole"), making it a potential site for halogen bonding interactions.

Understanding this charge topography provides insight into non-covalent interactions, molecular recognition, and the initial steps of reaction mechanisms.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov A close match between the scaled theoretical spectrum and a recorded experimental spectrum serves to validate the calculated molecular geometry and provides a confident assignment of the vibrational modes. nih.govresearchgate.net

Although an experimental spectrum for this compound is not available in the searched literature, the table below provides a comparison of theoretical and experimental vibrational frequencies for the related molecule 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, demonstrating the validation process. nih.gov

Interactive Table: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

Note: The following data is for 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, not this compound, and is for illustrative purposes. nih.gov

| Assignment (Mode) | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H Stretch | 3488 | 3415 |

| C-H Stretch (Aromatic) | 3105 | 3100 |

| C=O Stretch | 1752 | 1745 |

| C=N Stretch (Ring) | 1595 | 1590 |

| C-Br Stretch | 635 | 630 |

This comparison shows a strong correlation between the scaled theoretical predictions and the observed experimental bands, which would be the goal of a similar study on this compound to confirm its structural integrity. nih.gov

Reactivity Indices and Theoretical Mechanistic Insights

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. tandfonline.commdpi.comnih.gov These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and offer a quantitative measure of a molecule's stability and reaction tendencies. irjweb.comnih.gov

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors help to classify the molecule's reactivity. For this compound, the interplay between the electron-donating methylsulfanyl group and the electron-withdrawing bromine atom and pyridine nitrogen would define its character as either an electrophile or a nucleophile in different reactions. wikipedia.org

The following table shows a set of calculated reactivity descriptors for the related compound ethyl 5-amino-2-bromoisonicotinate to illustrate the type of data obtained from such an analysis. nih.gov

Interactive Table: Illustrative Global Reactivity Descriptors

Note: The following data is for Ethyl 5-amino-2-bromoisonicotinate, not this compound, and is for illustrative purposes. nih.gov

| Reactivity Index | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.2700 |

| Electron Affinity (A) | -ELUMO | 2.1769 |

| Electronegativity (χ) | (I+A)/2 | 4.2234 |

| Chemical Hardness (η) | (I-A)/2 | 2.0465 |

| Chemical Softness (S) | 1/2η | 0.2440 (eV⁻¹) |

| Electrophilicity Index (ω) | χ²/2η | 4.3580 |

These theoretical indices provide powerful mechanistic insights, helping to predict whether a reaction will proceed and through which pathway, based on the intrinsic electronic properties of the reactants. mdpi.comias.ac.in

Synthetic Utility and Applications of 4 Bromo 2 Methylsulfanyl Pyridine As a Building Block

Versatility in Heterocyclic Synthesis

The unique substitution pattern of 4-Bromo-2-(methylsulfanyl)pyridine makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its ability to participate in diverse cyclization and coupling strategies has been leveraged to create intricate molecular architectures.

Construction of Fused Pyridine (B92270) Systems (e.g., Triazolopyridines)

A significant application of pyridine derivatives is in the synthesis of fused heterocyclic systems like organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines. These structures are of considerable interest due to their presence in medicinally important compounds. The general strategy to form the triazole ring often involves the reaction of a 2-hydrazinylpyridine precursor with various one-carbon components. While direct use of this compound is not explicitly detailed in the provided literature, its conversion to a corresponding 2-hydrazinylpyridine derivative would make it a suitable starting material for such syntheses.

Several methods have been developed for the synthesis of the organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.org One approach involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine, followed by dehydration. organic-chemistry.org Another efficient method is the CDI-mediated tandem coupling and cyclization reaction. organic-chemistry.org Furthermore, an environmentally friendly synthesis utilizes the oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org The introduction of a phosphorus-containing group has also been achieved through the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates, proceeding via a 5-exo-dig cyclization. nih.gov

These synthetic strategies highlight the potential of appropriately functionalized pyridine precursors to generate the triazolopyridine scaffold. The bromo and methylsulfanyl groups on the starting pyridine could be carried through the synthesis or further functionalized in the final product, allowing for the creation of a library of diverse compounds.

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. Pyridine derivatives can participate in these reactions to form complex fused or spirocyclic frameworks. For instance, [4+2] cycloaddition reactions involving benzofuran-derived azadienes and enamides have been developed to produce structurally complex decahydrobenzofuro[3,2-b]quinolines with high diastereoselectivity. researchgate.net

While the direct participation of this compound in these specific reactions is not documented, its inherent reactivity suggests potential applications. The pyridine nitrogen can influence the electronic nature of the system, and the substituents can be modified to facilitate various cycloaddition pathways. Advances in [4+3] annulation/cycloaddition reactions have also expanded the toolkit for synthesizing seven-membered rings, including various nitrogen and oxygen-containing heterocyles. nih.gov

The table below summarizes some annulation and cycloaddition reactions that could potentially be adapted for pyridine-containing substrates.

| Reaction Type | Reactants | Product | Reference |

| [4+2] Cycloaddition | Benzofuran-derived azadienes, Enamides | Decahydrobenzofuro[3,2-b]quinolines | researchgate.net |

| [4+3] Cycloaddition | Various | Azepines, Diazepines, Oxazepinones | nih.gov |

| [3+2] Cycloaddition | N-alkoxyacrylamides, α,β-unsaturated 2-acyl imidazoles | Pyrrolidine derivatives | researchgate.net |

Preparation of Complex Multicyclic Frameworks

The synthesis of complex, multicyclic frameworks often relies on the strategic use of functionalized building blocks that can undergo sequential or one-pot cyclization reactions. The substitution pattern of this compound makes it an attractive starting point for the assembly of such intricate structures.

For example, a novel one-pot bicyclization strategy has been developed for the synthesis of N-aryl-2,2′-diindoles, which are complex multicyclic frameworks. acs.org This method utilizes fluoroarenes and proceeds through a tandem defluorination-coupling-aromatization sequence, overcoming the limitations of traditional multi-step syntheses. acs.org While this example does not use this compound directly, it showcases a modern synthetic approach where a highly functionalized pyridine could potentially be integrated. The bromo substituent could be used for an initial coupling reaction, followed by further cyclizations involving the other positions of the pyridine ring.

The development of such complex frameworks is crucial for exploring new chemical space in materials science and medicinal chemistry.

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, access to novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound serves as a valuable precursor for the synthesis of compounds with potential biological activity.

Intermediate for Pharmaceutical Lead Compound Development

The development of new drugs often involves the synthesis and screening of large libraries of compounds. This compound can be used as an intermediate to generate a variety of derivatives for biological evaluation. The triazolopyridine scaffold, which can be synthesized from pyridine precursors, is found in compounds with a range of biological activities, including herbicidal, antifungal, neuroprotective, and antibacterial properties. nih.gov

A notable example is the discovery of a series of 1,2,4-triazolyl pyridines as potent inhibitors of Mycobacterium tuberculosis. nih.gov In this research, various analogs were synthesized to explore the structure-activity relationship (SAR), leading to the identification of a hit compound with significant inhibitory activity. nih.gov The synthetic route involved the coupling of different fragments to a central pyridine core, highlighting the importance of having access to functionalized pyridine building blocks.

The table below presents examples of biologically active compounds derived from pyridine-based scaffolds.

| Compound Class | Biological Target/Activity | Reference |

| 1,2,4-Triazolyl Pyridines | Mycobacterium tuberculosis | nih.gov |

| N-(pyridin-2-yl)-1H-benzo[d] organic-chemistry.orgnih.govcymitquimica.comtriazol-5-amine derivatives | BET Bromodomain Inhibitors | nih.gov |

| Triazolopyridines | Herbicidal, Antifungal, Neuroprotective, Antibacterial | nih.gov |

Scaffolds for Novel Drug Design

A key strategy in modern drug discovery is the use of molecular scaffolds that can be decorated with various functional groups to optimize binding to a biological target. The pyridine ring is a common feature in many approved drugs, and substituted pyridines like this compound are attractive starting points for the design of novel scaffolds.

Research into inhibitors of the Bromodomain and Extra-Terminal Domain (BET) proteins, which are promising targets for anti-cancer drug development, has led to the discovery of a novel chemical scaffold, N-(pyridin-2-yl)-1H-benzo[d] organic-chemistry.orgnih.govcymitquimica.comtriazol-5-amine. nih.gov Through SAR studies, it was found that the addition of a sulfonyl group to the pyridine ring enhanced the inhibitory activity against the BRD4 bromodomain. nih.gov This demonstrates how the pyridine core can be systematically modified to improve pharmacological properties.

The versatility of the pyridine scaffold allows for the exploration of diverse chemical space, which is essential for the development of new therapeutic agents with improved efficacy and novel mechanisms of action.

Application in Agrochemical Development

Substituted pyridines are a cornerstone in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The specific arrangement of substituents on the pyridine ring is crucial for biological activity.

While specific, commercialized agrochemical active ingredients derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in patented and researched agrochemical compounds. Pyridine-based structures are integral to numerous pesticides. google.comgoogle.com For instance, derivatives of 2-methyl-4-bromopyridine are noted as important intermediates in the production of agricultural chemicals. google.comgoogle.com

The utility of similar building blocks is evident in the synthesis of complex molecules with potential insecticidal properties. For example, related structures containing a methylthio-substituted aromatic ring are key components in the synthesis of novel anthranilic diamides, a class of insecticides. The development of these compounds often involves multi-step syntheses where substituted pyridines and pyrazoles are coupled to form the final active ingredient.

The general synthetic strategy often involves leveraging the bromo- and methylsulfanyl- groups for sequential reactions. The bromine at the 4-position is susceptible to various palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups. The methylsulfanyl group, meanwhile, can be oxidized to a methylsulfinyl or methylsulfonyl group, which significantly alters the electronic nature of the pyridine ring and can be key to the molecule's mode of action in a target pest.

The table below details related pyridine compounds and their roles in agrochemical contexts, illustrating the potential pathways for which this compound could be utilized.

| Compound Name | Application/Role |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Chemical intermediate for several crop-protection products. |

| 2-methyl-4-bromopyridine | Intermediate for agricultural chemicals. google.com |

| 4-bromo-2,6-bis(2-pyridyl)pyridine | Precursor for more complex ligand structures. researchgate.net |

Material Science and Functional Material Development

The unique electronic and coordination properties of substituted pyridines make them valuable components in the design of new materials, from catalysts to advanced polymers.

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the nitrogen atom's ability to coordinate with a wide range of metal centers. The substituents on the pyridine ring play a critical role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

This compound serves as a potential precursor for the synthesis of specialized ligands. The bromine atom can be used as a handle for elaboration into more complex structures, such as bipyridines or terpyridines, which are highly sought-after ligand scaffolds. For example, the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine has been documented as a precursor for dendritic polypyridine ligands, which have applications in areas like dye-sensitized solar cells. researchgate.net These complex ligands are often built step-wise, starting from simpler substituted pyridine synthons.

The methylsulfanyl group at the 2-position can also participate in metal coordination, potentially allowing the molecule to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the sulfur atom. This chelation can lead to the formation of stable, well-defined metal complexes with applications in various catalytic transformations. The synthesis of pyridine derivatives is a key area of research for developing new catalysts for reactions like Suzuki cross-coupling. researchgate.net

The development of functional materials with tailored electronic, optical, or thermal properties often involves the incorporation of specific molecular building blocks into polymeric or supramolecular architectures. While there are no specific, widely-cited examples of polymers derived directly from this compound, its isomer, 2-Bromo-4-(methylsulfonyl)pyridine, is noted for its utility in the synthesis of advanced materials like polymers and coatings. The unique chemical properties of such substituted pyridines allow for the modification of material characteristics.

The reactivity of the bromine atom allows for the integration of the pyridine unit into a polymer backbone via cross-coupling polymerization reactions. The resulting pyridine-containing polymers could exhibit interesting properties, such as thermal stability, conductivity, or the ability to coordinate metal ions for sensing or catalytic applications. The field of catalysis in polymer chemistry is an active area of research, with new catalysts being developed for processes like ethylene (B1197577) polymerization. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(methylsulfanyl)pyridine, and how do reaction conditions influence regioselectivity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 2-(methylsulfanyl)pyridine derivatives using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in anhydrous dichloromethane ensures regioselectivity at the 4-position . Coupling reactions, such as Suzuki-Miyaura, may also be employed using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Reaction conditions (solvent polarity, catalyst loading, and temperature) must be optimized to minimize side products like dehalogenated byproducts .

Q. How can single-crystal X-ray diffraction (SCXRD) confirm the molecular structure of this compound derivatives?

- Methodology : SCXRD analysis involves growing high-quality crystals via slow evaporation in solvents like methanol or acetonitrile. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 298 K provides geometric parameters (bond lengths, angles). Refinement with SHELXL-97 software (R factor < 0.05) ensures accuracy. For example, intramolecular hydrogen bonds (e.g., O–H⋯N) in related compounds like 4-Bromo-2-[(phenylimino)methyl]pyridine were resolved using this method .

Q. What analytical techniques are most effective for characterizing the electronic environment of the bromine substituent?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray Photoelectron Spectroscopy (XPS) are critical. In ¹H NMR, deshielding effects near the bromine atom (e.g., δ 8.2–8.5 ppm for aromatic protons) indicate electronic perturbations. XPS can confirm bromine’s oxidation state (binding energy ~70 eV for Br 3d). For derivatives like 5-Bromo-2-methoxy-3-methylpyridine, coupling constants in 2D NMR (COSY, HSQC) further clarify substituent effects .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model transition states and activation energies. For instance, studies on similar bipyridines reveal that electron-withdrawing groups (e.g., Br) lower the LUMO energy, enhancing oxidative addition with Pd(0) catalysts. Hirshfeld surface analysis can also predict intermolecular interactions in crystal packing, aiding in catalyst design .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodology : Multi-technique validation is essential. For example, discrepancies between NMR and mass spectrometry (MS) data for 4-Bromo-2-(difluoromethyl)pyridine derivatives may arise from isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br). High-resolution MS (HRMS-ESI) and isotopic pattern analysis clarify molecular formulas. Redundant crystallographic data (e.g., C–C bond lengths ±0.008 Å) further validate structural assignments .

Q. How does steric hindrance from the methylsulfanyl group influence catalytic coupling efficiency?

- Methodology : Steric parameters (e.g., Tolman cone angle) are quantified via X-ray crystallography. In nickel-catalyzed ethylene oligomerization, bulky ligands like 2-(methylsulfanyl)pyridine reduce turnover frequency due to hindered metal coordination. Comparative studies using smaller ligands (e.g., unsubstituted pyridine) via kinetic profiling (e.g., GC-MS) isolate steric effects .

Q. What are the challenges in synthesizing chiral derivatives of this compound for enantioselective catalysis?

- Methodology : Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, enantiopure 4-Bromo-5-chloro-2-methylpyridine hydrobromide was prepared using (R)-BINOL-derived phosphoric acids. Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection (λ = 589 nm) confirms enantiomeric excess (>99%). Racemization risks during bromination necessitate low-temperature (−78°C) protocols .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data for hydrogen bonding in Schiff base derivatives?

- Methodology : SCXRD may identify intramolecular O–H⋯N bonds (e.g., S(6) ring motifs), while IR spectroscopy detects broad O–H stretches (~3200 cm⁻¹). Discrepancies arise if dynamic processes (e.g., tautomerism) occur in solution. Variable-temperature NMR (VT-NMR, −40°C to 25°C) and solid-state IR correlation resolve such issues .

Q. Why do computational models sometimes overestimate the stability of halogen-bonded supramolecular assemblies?

- Methodology : DFT often neglects solvent effects (e.g., polarity of DMSO) that weaken Br⋯N interactions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ). For co-crystals of 2-amino-4-methoxy-6-methyl pyrimidine, ITC data (ΔH = −15 kJ/mol) aligned better with MD simulations than gas-phase DFT .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.